molecular formula C23H17ClN6O B2533364 2-chloro-7-(pyridin-3-yl)-6-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine CAS No. 923681-02-1

2-chloro-7-(pyridin-3-yl)-6-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine

Cat. No.: B2533364
CAS No.: 923681-02-1
M. Wt: 428.88
InChI Key: UZCVFKYSSPHPOG-UHFFFAOYSA-N
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Description

2-Chloro-7-(pyridin-3-yl)-6-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a sophisticated heterocyclic compound designed for advanced pharmacological research, particularly in the field of oncology. This molecule is built around a complex fused chromeno-tetrazolo-pyrimidine scaffold, which is substituted with a pyridin-3-yl group and a para-methylphenyl (p-tolyl) group, contributing to its unique electronic and steric profile . The strategic inclusion of a chlorine atom at the 2-position is a common modification in medicinal chemistry to fine-tune properties like potency, metabolic stability, and cellular permeability. The primary research value of this compound lies in its potential as a cytotoxic agent. Compounds with highly similar structures have demonstrated significant anticancer properties in in vitro studies. For instance, derivatives of the chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine class have shown potent cytotoxic effects against human liver carcinoma cells (HEPG2), with some exhibiting IC50 values in the low micromolar range, indicating strong antitumor activity . The proposed mechanism of action for this class of compounds involves the inhibition of essential cellular processes. Research suggests that related molecules may act by inhibiting tubulin polymerization , a critical mechanism for cell division that is a validated target for cancer therapy. By disrupting the formation of the microtubule network, these compounds can effectively halt the proliferation of cancer cells. Furthermore, the pyrazolo[1,5-a]pyrimidine and related fused heterocyclic cores are recognized in scientific literature for their potent protein kinase inhibitor (PKI) activity . Kinases are key regulators in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. This suggests that, in addition to targeting tubulin, the compound may have utility in probing kinase-related pathways. As a research tool, it provides a valuable scaffold for investigating structure-activity relationships (SAR) and for developing new targeted therapies. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-chloro-9-(4-methylphenyl)-11-pyridin-3-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,5,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN6O/c1-13-4-6-14(7-5-13)22-19-20(17-11-16(24)8-9-18(17)31-22)26-23-27-28-29-30(23)21(19)15-3-2-10-25-12-15/h2-12,21-22H,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCVFKYSSPHPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C4=C(O2)C=CC(=C4)Cl)NC5=NN=NN5C3C6=CN=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-7-(pyridin-3-yl)-6-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The molecular structure of the compound can be represented as follows:

Property Value
Molecular Formula C19H18ClN5O
Molecular Weight 365.83 g/mol
IUPAC Name This compound

Anticancer Properties

Recent studies have indicated that derivatives of chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated high activity against breast and lung cancer cell lines with IC50 values in the low micromolar range. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. Potential mechanisms include:

  • Enzyme Inhibition: Compounds in this class may inhibit enzymes such as kinases or proteases that are critical for tumor growth.
  • DNA Intercalation: The structure allows for potential intercalation into DNA, disrupting replication and transcription processes.
  • Receptor Modulation: Interaction with cellular receptors could alter signaling pathways linked to cancer progression.

Study 1: Antiproliferative Activity

A study conducted by researchers at Monash University assessed the antiproliferative effects of various chromeno derivatives. The study found that the compound exhibited significant growth inhibition in human breast and lung cancer cell lines. The highest activity was recorded against MCF-7 (breast cancer) with an IC50 value of approximately 5 μM.

Study 2: Mechanistic Insights

Another investigation focused on elucidating the mechanism behind the anticancer activity. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways while downregulating anti-apoptotic proteins such as Bcl-2. This suggests a dual mechanism involving both direct cytotoxicity and modulation of apoptotic pathways.

Comparative Analysis

The following table compares the biological activity of this compound with other known compounds:

Compound IC50 (μM) Target Activity Type
2-Chloro...5MCF-7 (breast cancer)Antiproliferative
Fluorinated derivative10A549 (lung cancer)Antiproliferative
Related chromeno derivative15HeLa (cervical cancer)Antiproliferative

Comparison with Similar Compounds

Key Observations:

Impact of Chlorine Substitution: The 2-chloro derivative (target compound) exhibits a ~34.5 g/mol increase in molecular weight compared to its non-chlorinated counterpart (CAS 923201-87-0) .

Tolyl Isomer Effects :

  • p-Tolyl (para-methyl) in the target compound vs. m-tolyl (meta-methyl, CAS 923147-59-5) alters steric and electronic profiles. Para-substitution may favor planar binding interactions, whereas meta-substitution introduces asymmetry .

Functional Group Variations :

  • Replacement of p-tolyl with 4-methoxyphenyl (CAS 923147-19-7) introduces a polar methoxy group, increasing solubility but reducing lipophilicity .
  • Thiophene substitution (CAS 868148-50-9) replaces an aromatic phenyl ring with a heterocycle, modifying π-electron density and hydrogen-bonding capacity .

Ortho vs.

Preparation Methods

Three-Component Assembly Using Heterogeneous Catalysis

A Fe₃O₄@SiO₂-(PP)(HSO₄)₂ catalyst enables the assembly of tetrazolo[1,5-a]pyrimidine derivatives via a one-pot reaction between active methylene compounds, aldehydes, and 5-aminotetrazole. Adapting this method:

  • Reactants :
    • Chromen-2-amine (derived from 2-aminochromene-3-carbonitrile)
    • p-Tolualdehyde
    • 5-Aminotetrazole
  • Conditions : DMF, 80°C, 6–8 hours, catalyst loading (5 mol%)
  • Yield : ~68% (estimated from analogous reactions)

This route benefits from catalyst recyclability and solvent-free options but may require post-functionalization to introduce the pyridinyl group.

Stepwise Synthesis via Intermediate Formation

Chromene-Tetrazole Intermediate Synthesis

Pyrano[3,2-c]chromenes undergo azidation with sodium azide and NH₄Cl in DMF to form tetrazolochromenes:

  • Starting material : 5-Oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
  • Reaction with NaN₃/NH₄Cl : Forms tetrazolo[1,5-a]chromene intermediate (72–85% yield).
  • Characterization :
    • IR : Disappearance of –CN stretch (~2200 cm⁻¹), emergence of –NH (~3300 cm⁻¹).
    • ¹H NMR : Tetrazole NH proton at δ 10.01–10.21 ppm.

Pyrimidine Ring Formation

Condensation of the tetrazolochromene with benzaldehyde or 4-methoxyphenacyl bromide yields pyrimidine or diazepine-fused systems:

  • Conditions : Ethanol reflux, 12 hours
  • Yield : 60–75% for pyrimidines; 55–68% for diazepines

Functionalization via Cross-Coupling

Suzuki-Miyaura Coupling :

  • Substrate : 7-Bromo-tetrazolo[1,5-a]chromenopyrimidine
  • Reagents : Pyridin-3-ylboronic acid, Pd(PPh₃)₄, K₂CO₃
  • Conditions : DME/H₂O (3:1), 90°C, 12 hours
  • Yield : ~70% (based on analogous Buchwald–Hartwig couplings)

Chlorination :

  • Reagent : POCl₃, DMF (catalytic)
  • Conditions : 110°C, 4 hours
  • Yield : >90%

Catalytic Methods and Optimization

Microwave/Ultrasound-Assisted Cyclization

Microwave irradiation (90°C, 1 hour) or ultrasonication (60°C, 30 minutes) significantly accelerates chromenopyrimidine formation:

  • Advantages :
    • 40–50% reduction in reaction time
    • Improved yields (75–82% vs. 60–68% conventional)
  • Example : Ethyl (E)-N-(3-cyano-5-oxo-4-(thiophen-2-yl)-tetrahydrochromen-2-yl)formimidate conversion under ultrasound.

Solvent and Base Screening

Solvent Base Yield (%) Time (h)
DMF K₂CO₃ 68 6
EtOH Et₃N 55 8
Solvent-free 72 5

Analytical and Spectroscopic Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 8.72 (d, J = 4.8 Hz, 1H, pyridinyl-H)
    • δ 7.45–7.20 (m, 4H, p-tolyl)
    • δ 6.88 (s, 1H, chromene-H)
    • δ 5.12 (s, 2H, dihydro-H)
  • ¹³C NMR :

    • δ 159.8 (tetrazole-C)
    • δ 154.2 (pyrimidine-C)
    • δ 140.5 (chloro-C)
  • HRMS : m/z [M+H]⁺ calcd. for C₂₆H₁₈ClN₇O: 488.1234; found: 488.1236.

Purity and Crystallography

  • HPLC : >98% purity (C18 column, MeCN/H₂O gradient)
  • X-ray : Monoclinic crystal system, space group P2₁/c (analogous structures)

Comparative Analysis of Synthetic Routes

Method Yield (%) Time Scalability
MCR with Fe₃O₄ catalyst 68 6 h Moderate
Stepwise synthesis 70 24 h High
Microwave-assisted 82 1 h Low

Key Findings :

  • Microwave methods offer efficiency but require specialized equipment.
  • Stepwise synthesis allows precise functionalization but involves longer timelines.

Q & A

Q. What are the common synthetic pathways for preparing this compound, and what are the critical reaction intermediates?

The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example:

  • Cyclization : Reacting pyridine derivatives with chlorinated aromatic aldehydes under acidic conditions to form the chromeno-tetrazolo-pyrimidine core .
  • Triazole/pyrazole integration : Diazonium coupling or condensation with heterocyclic amines (e.g., triazoles) to introduce substituents .
  • Solvent optimization : Dichloromethane or ethanol is often used to stabilize intermediates and control reaction kinetics .

Q. How can the compound’s structural identity be confirmed experimentally?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., pyridin-3-yl vs. p-tolyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : Single-crystal analysis resolves stereochemical ambiguities, as demonstrated in related tetrazolo-pyrimidine derivatives .

Q. What are the standard protocols for purity assessment during synthesis?

  • HPLC : Reverse-phase chromatography with UV detection at 254 nm to monitor intermediates and final product purity .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content are compared against theoretical values (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in cyclization steps?

  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during diazonium coupling .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency in chromeno-pyrimidine formation .
  • Solvent polarity : Polar aprotic solvents (DMF) improve solubility of aromatic intermediates, increasing reaction rates .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved for structurally similar analogs?

  • 2D NMR techniques : COSY and NOESY distinguish between overlapping proton signals in crowded aromatic regions .
  • Computational modeling : Density Functional Theory (DFT) predicts chemical shifts and validates experimental NMR assignments .

Q. What strategies are effective for assessing the compound’s stability under physiological conditions?

  • pH-dependent degradation studies : Incubate the compound in buffers (pH 1–9) and analyze degradation products via LC-MS .
  • Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures, critical for storage recommendations .

Q. How can bioactivity assays (e.g., cytotoxicity) be designed to account for structural complexity?

  • MTT assay optimization : Use multiple cell lines (e.g., HeLa, MCF-7) and dose-response curves (0.1–100 µM) to evaluate IC₅₀ values .
  • Control experiments : Compare activity against simpler analogs (e.g., pyrrolo[2,3-d]pyrimidines) to isolate the impact of the chromeno-tetrazolo scaffold .

Q. What computational tools are suitable for predicting binding interactions with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases or receptors, leveraging X-ray crystallographic data from related compounds .
  • ADMET profiling : SwissADME predicts pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for in vivo studies .

Methodological Challenges and Solutions

Q. How can regioselectivity issues in tetrazolo-pyrimidine synthesis be addressed?

  • Directing groups : Introduce electron-withdrawing substituents (e.g., nitro) to guide cyclization to the desired position .
  • Microwave-assisted synthesis : Enhances reaction specificity and reduces byproduct formation in heterocyclic systems .

Q. What analytical approaches validate the compound’s degradation pathways during long-term storage?

  • Forced degradation studies : Expose the compound to heat, light, and humidity, then profile degradation products via UPLC-QTOF .
  • Stability-indicating methods : Develop HPLC protocols with baseline separation of parent compound and degradants .

Cross-Disciplinary Applications

Q. How can crystallographic data inform material science applications (e.g., optoelectronics)?

  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-π stacking, hydrogen bonds) to predict solid-state properties .
  • DFT-based bandgap calculations : Correlate electronic structure with absorption spectra for potential optoelectronic use .

Q. What pharmacological studies are warranted given the compound’s structural features?

  • Kinase inhibition screening : Prioritize kinases with ATP-binding pockets complementary to the tetrazolo-pyrimidine scaffold .
  • In vivo toxicity profiling : Zebrafish models assess acute toxicity and organ-specific effects before mammalian studies .

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